4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound features a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-chloroaniline with 3,4,5-trimethoxybenzaldehyde under acidic conditions.
Cyclization: The intermediate undergoes cyclization with a suitable reagent like ammonium acetate in the presence of a catalyst to form the pyrimidine ring.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards various proteins and enzymes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine
- 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 4-(2-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a distinct compound for research and application.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-24-16-8-11(9-17(25-2)18(16)26-3)14-10-15(23-19(21)22-14)12-6-4-5-7-13(12)20/h4-10H,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBBOEFKASXMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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